Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate
Description
Properties
IUPAC Name |
ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-6-8-14-9-10(12(3,4)5)11(13)15-7-2/h6,10H,1,7-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZYXYDFMHQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COCC=C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Key analogs include:
- Ethyl 3,3-dimethylbutanoate (C₈H₁₆O₂): Lacks the propenoxymethyl group but shares the 3,3-dimethyl substitution .
- Ethyl 2-bromo-3,3-dimethylbutanoate (C₈H₁₅BrO₂): Bromine replaces the propenoxymethyl group at the 2-position .
- Ethyl 3-methyl-2-phenoxybutanoate (C₁₃H₁₈O₃): Features a phenoxy group at the 2-position .
- Ethyl 3-hydroxy-3-methylbutanoate (C₇H₁₄O₃): Contains a hydroxyl group at the 3-position instead of a methyl group .
Physical and Chemical Properties
Table 1: Comparative Properties of Ethyl Esters
Key Observations:
Volatility: The propenoxymethyl group in the target compound likely reduces volatility compared to simpler esters (e.g., ethyl butanoate) but increases it relative to brominated or phenolic analogs due to lower molecular weight and polarity .
Acidity (pKa): The electron-withdrawing allyl ether group may slightly lower the pKa (~4.5) compared to ethyl 3,3-dimethylbutanoate (pKa 5.18) .
Reactivity: The allyl ether moiety enables unique reactivity, such as participation in Diels-Alder reactions or radical polymerizations, unlike brominated or phenolic analogs .
Biological Activity
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article explores its biological properties, mechanisms of action, and potential applications based on existing literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H22O3
- CAS Number : 2247102-43-6
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in biochemical pathways. The ester group can undergo hydrolysis, leading to the release of the corresponding alcohol and carboxylic acid, which can further participate in metabolic processes.
Enzyme Interactions
Research has indicated that this compound may modulate enzyme activity, particularly those involved in metabolic pathways. For instance:
- Esterases : The hydrolysis of the ester bond can enhance the activity of specific esterases, which play crucial roles in drug metabolism and detoxification processes.
- G-protein-coupled receptors (GPCRs) : Some studies suggest that derivatives of this compound may influence GPCR pathways, which are vital for numerous physiological processes .
Therapeutic Potential
This compound has been explored for its potential therapeutic applications:
- Anti-diabetic Properties : Compounds similar to this compound have shown promise in regulating glucose levels and improving insulin sensitivity, making them candidates for diabetes treatment .
- Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and other cognitive disorders .
Case Studies
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl Acetate | C4H8O2 | Common solvent; low biological activity |
| Methyl Butyrate | C5H10O2 | Flavoring agent; minimal therapeutic use |
| Ethyl Propionate | C5H10O2 | Flavoring agent; limited biological relevance |
Q & A
Q. What are the optimal synthetic routes for Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step alkylation and esterification. For example, palladium-catalyzed hydrogenation under a hydrogen atmosphere (e.g., using palladium hydroxide-carbon) is effective for reducing intermediates, achieving yields up to 71% (as demonstrated in analogous syntheses) . Solvent choice (e.g., ethyl acetate) and controlled reaction times (6 hours for hydrogenation) are critical. Post-synthesis purification via reduced-pressure concentration ensures high purity . Optimization should include monitoring reaction progress with thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., 20 wt.% Pd/C) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
1H-NMR in DMSO-d6 is essential for confirming regiochemistry and substituent positions. Key signals include:
- δ 3.88–3.86 ppm (1H, m) : Indicates methine proton adjacent to the ester group.
- δ 1.04 ppm (9H, s) : Confirms tert-butyl or similar bulky substituents .
LCMS (e.g., m/z 732 [M+H]+) and HPLC retention times (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) provide additional validation . Cross-referencing with analogs (e.g., methyl-substituted butanoates) ensures consistency in spectral interpretation .
Q. What factors influence the stability of this ester under different storage conditions, and what analytical methods are used to assess degradation?
Stability is influenced by moisture, light, and temperature. Store under inert gas (N2/Ar) at –20°C in airtight containers. Monitor degradation via:
- HPLC : Detect shifts in retention time due to hydrolysis.
- NMR : Look for new peaks (e.g., carboxylic acid protons at δ 9–12 ppm) .
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, particularly for applications requiring high-temperature reactions .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques are critical for detecting stereochemical inconsistencies?
Chiral resolution methods include:
- Asymmetric hydrogenation : Use chiral ligands (e.g., Ru-BINAP complexes) to control stereochemistry .
- Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers. Retention time discrepancies >1 minute indicate significant stereochemical differences .
- Optical rotation measurements : Compare [α]D values with literature data for enantiopure standards .
Q. What are the challenges in interpreting conflicting NMR data for derivatives of this compound, and how can researchers resolve such discrepancies?
Broad singlet peaks (e.g., δ 8.98–9.00 ppm, brs) may indicate proton exchange or dynamic processes . Conflicting coupling constants (e.g., J = 10.0 Hz vs. 6.0 Hz) suggest conformational flexibility. Resolve by:
Q. How does the compound’s thermal stability affect its application in high-temperature reactions, and what decomposition products should be monitored?
In combustion studies, ethyl butanoate analogs decompose into CO, CO2, and fragmented hydrocarbons (e.g., ethylene) . For this compound, monitor:
- GC-MS : Track low-molecular-weight fragments (m/z < 100).
- FTIR : Identify carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) bond cleavage .
Methodological Guidelines
- Synthetic Optimization : Use Design of Experiments (DoE) to assess temperature, solvent polarity, and catalyst interactions.
- Data Validation : Cross-check spectral data with computational models (e.g., DFT for NMR chemical shifts) .
- Safety Protocols : Follow SDS guidelines for handling reactive intermediates (e.g., brominated analogs) and use PPE compliant with EU/OSHA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
